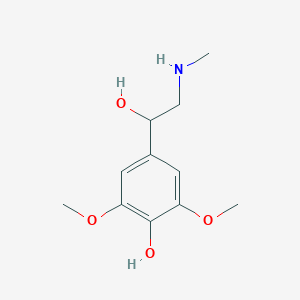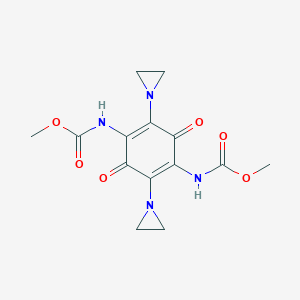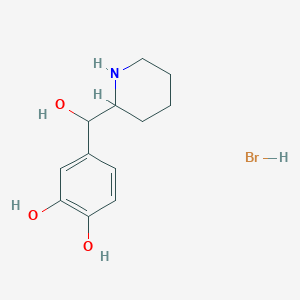
1,3,6-Tmaqag
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Tmaqag, also known as 1,3,6-trimethyl-2,5-dihydroxy-p-benzoquinone, is a naturally occurring compound found in various plants, including the Chinese herb Tripterygium wilfordii. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mecanismo De Acción
The mechanism of action of 1,3,6-Tmaqag is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and immune responses, and their inhibition by this compound may contribute to its anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the suppression of T-cell proliferation, and the induction of apoptosis in cancer cells. These effects are thought to contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,6-Tmaqag has several advantages for use in laboratory experiments, including its stability, solubility, and availability. However, its low bioavailability and potential toxicity at high doses may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1,3,6-Tmaqag, including the development of novel synthetic analogs with improved bioavailability and efficacy, the investigation of its potential use in combination with other drugs for synergistic effects, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of medicine. Its unique chemical structure and biological properties make it an attractive candidate for further research and development.
Aplicaciones Científicas De Investigación
1,3,6-Tmaqag has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and autoimmune diseases. It has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propiedades
Número CAS |
132367-98-7 |
|---|---|
Fórmula molecular |
C23H22O11 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O11/c1-8-14(33-23-22(31)21(30)20(29)15(34-23)7-32-9(2)24)6-13-16(17(8)26)19(28)11-4-3-10(25)5-12(11)18(13)27/h3-6,15,20-23,25-26,29-31H,7H2,1-2H3/t15-,20-,21+,22-,23-/m1/s1 |
Clave InChI |
NZFWKPNBKZRWCW-NOGCDZMRSA-N |
SMILES isomérico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)O |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)O |
Sinónimos |
1,3,6-TMAQAG 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-acetylglucoside) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



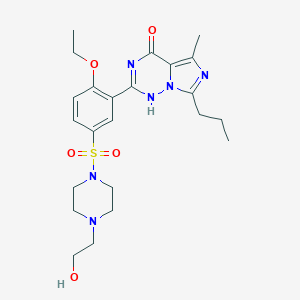
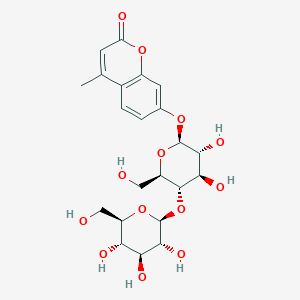
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

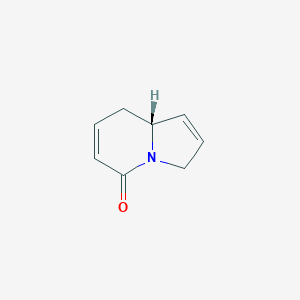
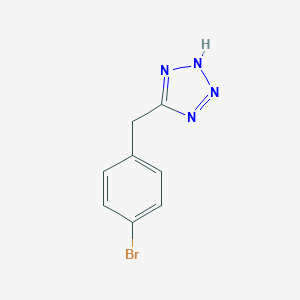
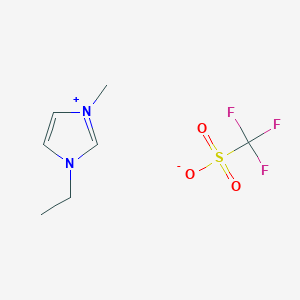
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

